molecular formula C23H19ClN8O2S B025541 5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile CAS No. 110553-23-6

5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile

Cat. No. B025541
M. Wt: 507 g/mol
InChI Key: QAZQXUXLFPIDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile, commonly known as CTMTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTMTC belongs to the family of azo compounds, which are characterized by the presence of an azo group (-N=N-) in their chemical structure.

Mechanism Of Action

The mechanism of action of CTMTC is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. CTMTC has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Biochemical And Physiological Effects

CTMTC has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTMTC can induce the production of ROS and cause DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that CTMTC can reduce the growth of tumors in mice and improve their survival rate.

Advantages And Limitations For Lab Experiments

One of the main advantages of CTMTC is its high thermal stability, which makes it suitable for use in various high-temperature applications. It is also relatively easy to synthesize and has a low cost of production. However, one of the main limitations of CTMTC is its low solubility in water, which can make it difficult to use in certain applications. It is also important to note that CTMTC is a potentially hazardous chemical and should be handled with care.

Future Directions

There are several future directions for the study of CTMTC. One area of research is the development of new synthesis methods that can improve the yield and purity of CTMTC. Another area of research is the study of the mechanism of action of CTMTC and its potential applications in cancer therapy. It is also important to investigate the potential toxicity of CTMTC and its effects on human health. Overall, CTMTC has significant potential for use in various fields and further research is needed to fully explore its properties and applications.

Synthesis Methods

The synthesis of CTMTC involves the reaction of 2-chloro-4-nitroaniline with 4-(2-cyanoethyl)aminoaniline in the presence of sodium hydroxide and ethanol. The resulting intermediate is then treated with 4-methyl-3-thiosemicarbazide and acetic anhydride to obtain CTMTC. The overall reaction scheme is shown below:

Scientific Research Applications

CTMTC has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. In optoelectronics, CTMTC has been used as a material for organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent electron transport properties. In material science, CTMTC has been used as a precursor for the synthesis of metal nanoparticles due to its ability to reduce metal ions to their corresponding nanoparticles. In biomedical research, CTMTC has been studied for its potential anticancer and antimicrobial properties.

properties

CAS RN

110553-23-6

Product Name

5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile

Molecular Formula

C23H19ClN8O2S

Molecular Weight

507 g/mol

IUPAC Name

5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile

InChI

InChI=1S/C23H19ClN8O2S/c1-3-31(12-4-11-25)17-7-5-16(6-8-17)27-30-23-19(14-26)15(2)22(35-23)29-28-21-10-9-18(32(33)34)13-20(21)24/h5-10,13H,3-4,12H2,1-2H3

InChI Key

QAZQXUXLFPIDJJ-UHFFFAOYSA-N

SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C)C#N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C)C#N

synonyms

5-(2-Chloro-4-nitrophenylazo)-2-[4-[N-(2-cyanoethyl)-N-ethylamino]phenylazo]-4-methyl-3-thiophenecarbonitrile

Origin of Product

United States

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